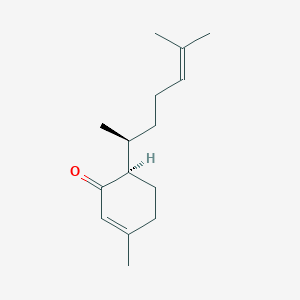

Bisabola-3,10-dien-2-one

Description

Properties

IUPAC Name |

(6R)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUERLLBMJGLF-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H](CC1)[C@@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Sources of Bisabola-3,10-dien-2-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of Bisabola-3,10-dien-2-one, a bisabolane-type sesquiterpenoid of interest to researchers, scientists, and drug development professionals. This document outlines the primary plant families known to produce related compounds, details on the quantitative analysis of these compounds in essential oils, and comprehensive experimental protocols for their extraction and identification.

This compound belongs to the diverse class of bisabolane (B3257923) sesquiterpenoids, which are widely distributed in the plant kingdom. While direct citation for this specific compound is limited, extensive research on related bisabolane derivatives points towards the Asteraceae family as the most promising source. In particular, German chamomile (Matricaria chamomilla or Chamomilla recutita) and Roman chamomile (Anthemis nobilis) are well-documented producers of a variety of bisabolane oxides and bisabolones.[1][2][3] The chemical composition of the essential oils from these plants can vary significantly based on the chemotype, geographical origin, and processing methods.[1][4]

Quantitative Analysis of Bisabolane Derivatives in Chamomile Essential Oils

The concentration of bisabolane-type sesquiterpenoids in chamomile essential oil is highly variable. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for quantifying these compounds. The table below summarizes the quantitative data of major bisabolane derivatives found in different chamomile samples, providing a reference for the expected yield of related compounds like this compound.

| Plant Species | Chemotype/Origin | Major Bisabolane Derivatives | Concentration (% of Essential Oil) | Reference |

| Matricaria chamomilla L. | Turkish Population (2011) | α-Bisabolone oxide A | 47.6 | [5] |

| α-Bisabolol oxide A | 27.4 | [5] | ||

| Matricaria chamomilla L. | Turkish Population (2012) | α-Bisabolol oxide A | 75.4 | [5] |

| α-Bisabolol oxide B | 4.1 | [5] | ||

| Matricaria chamomilla L. | Iranian Populations | α-Bisabolone oxide A | 45.64 - 65.41 | [6] |

| Matricaria chamomilla L. | Commercial Samples (Bulgarian) | α-Bisabolol Oxide B and α-Bisabolol Oxide A | Most abundant | [1] |

| Matricaria chamomilla L. | Mexican Commercial Teas | Bisabolol oxide A | 38.78 - 70.46 | [7] |

| Matricaria chamomilla L. | Various Commercial Sources | High in trans-β-farnesene, varying levels of α-bisabolol and α-bisabolol oxides A and B | Variable | [2] |

Experimental Protocols

The extraction and analysis of this compound and related compounds from plant materials typically involve two main stages: essential oil extraction and chromatographic analysis.

Essential Oil Extraction via Hydrodistillation

This is the most common method for obtaining essential oils from chamomile flowers.

-

Plant Material Preparation: Air-dried flower heads of Matricaria chamomilla or Anthemis nobilis are used.

-

Apparatus: A Clevenger-type apparatus is typically employed.

-

Procedure:

-

A known quantity of the dried plant material is placed in a round-bottom flask.

-

Distilled water is added to the flask to cover the plant material.

-

The mixture is heated to boiling. The steam and volatile components are condensed in a condenser.

-

The essential oil, being less dense than water, separates and is collected in a calibrated tube.

-

The distillation process is carried out for a specified duration (e.g., 3 hours) to ensure complete extraction.

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.

-

A generalized workflow for the extraction and purification of sesquiterpenoids is presented below.

References

- 1. ijdmsrjournal.com [ijdmsrjournal.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. specialchem.com [specialchem.com]

- 4. GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.) | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. real.mtak.hu [real.mtak.hu]

- 7. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bisabola-3,10-dien-2-one: Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabola-3,10-dien-2-one, a member of the bisabolane-type sesquiterpenoid class of natural products, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of the known biological activities of the broader bisabolane (B3257923) sesquiterpenoid family, including anti-inflammatory, antibacterial, and cytotoxic effects. This document summarizes key quantitative data, outlines detailed methodologies for relevant experiments, and visualizes pertinent signaling pathways to facilitate further research and development.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 61432-71-1 | [1] |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Boiling Point (estimated) | 289°C (for Bisabola-3(15),10-dien-7-ol) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Biological Activities and Mechanisms of Action

Bisabolane-type sesquiterpenoids, including this compound, are recognized for a variety of biological activities. While specific data for this compound is limited, the activities of closely related compounds provide valuable insights into its potential.

Anti-inflammatory Activity

Bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties. For instance, β-bisabolol, a structurally similar compound, has been shown to inhibit the production of key inflammatory mediators.[4]

Mechanism of Action: The anti-inflammatory effects of bisabolane sesquiterpenoids are largely attributed to their ability to modulate key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are crucial in the cellular response to inflammatory stimuli. Inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

References

Biosynthesis pathway of bisabolane sesquiterpenoids.

An In-depth Technical Guide on the Biosynthesis Pathway of Bisabolane (B3257923) Sesquiterpenoids

Introduction

Bisabolane sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds found in a variety of plants, fungi, and marine organisms.[1] These compounds, including isomers such as α-, β-, and γ-bisabolene, are of significant interest due to their wide range of applications in fragrances, cosmetics, pharmaceuticals, and as precursors for advanced biofuels.[2][3] For instance, the hydrogenated form, bisabolane, is a promising biosynthetic alternative to D2 diesel fuel.[4] Due to the low concentrations found in natural sources, microbial biosynthesis through metabolic engineering has become an attractive and sustainable alternative for the large-scale production of bisabolane sesquiterpenoids.[3][5] This guide provides a detailed overview of the native biosynthetic pathways, metabolic engineering strategies for enhanced production, and key experimental protocols for researchers and professionals in the field.

Core Biosynthesis Pathway of Bisabolane Sesquiterpenoids

The biosynthesis of all terpenoids, including bisabolane sesquiterpenoids, originates from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Eukaryotes and prokaryotes utilize two primary pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The Mevalonate (MVA) Pathway

Primarily found in eukaryotes (like yeast), archaea, and the cytoplasm of plants, the MVA pathway begins with acetyl-CoA.[3][6] A series of enzymatic reactions converts acetyl-CoA into IPP and DMAPP. Key enzymes in this pathway include HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), the latter often being a rate-limiting step in terpenoid biosynthesis.[6]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is predominantly active in bacteria, algae, and plant plastids.[4][6] This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Formation of Farnesyl Diphosphate (FPP)

Regardless of the initial pathway, the C5 precursors IPP and DMAPP are condensed to form larger isoprenoid diphosphates. Geranyl diphosphate (GPP, C10) is formed from one molecule of IPP and one molecule of DMAPP. Subsequently, another molecule of IPP is added to GPP by farnesyl diphosphate synthase (FPPS) to yield the C15 precursor, farnesyl diphosphate (FPP).[6]

Conversion of FPP to Bisabolene (B7822174)

The final step in the biosynthesis of bisabolane sesquiterpenoids is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically bisabolene synthases (BS).[7] Different bisabolene synthases, sourced from various organisms, produce different isomers of bisabolene. For example:

-

α-bisabolene synthase (αBS) , originally identified in the grand fir (Abies grandis), converts FPP to α-bisabolene.[6][8]

-

β-bisabolene synthase (βBS) has been sourced from organisms like ginger (Zingiber officinale).[6]

-

γ-bisabolene synthase (γBS) has been identified in organisms such as sunflower (Helianthus annuus) and the fungus Aspergillus calidoustus.[6][9]

The reaction mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of cyclizations and rearrangements, and is terminated by a deprotonation step to yield the final bisabolene isomer.[7]

Metabolic Engineering for Enhanced Bisabolane Production

To overcome the low yields from natural sources, various microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica have been engineered to produce bisabolene.[1] Strategies typically focus on increasing the precursor (FPP) supply and efficiently converting it to the desired bisabolene isomer.

Key metabolic engineering strategies include:

-

Overexpression of MVA or MEP pathway genes: Increasing the expression of rate-limiting enzymes like HMGR in the MVA pathway can significantly boost the pool of IPP and DMAPP.[6]

-

Heterologous expression of bisabolene synthases: Introducing potent bisabolene synthase genes from other organisms, such as Abies grandis, into microbial hosts directs the FPP flux towards bisabolene production.[3][9]

-

Downregulation of competing pathways: Minimizing the flux towards competing pathways, such as sterol biosynthesis (e.g., by down-regulating ERG9 in yeast), can make more FPP available for bisabolene synthesis.[9]

-

Compartmentalization: Targeting the biosynthesis pathway to specific cellular compartments, like peroxisomes in yeast, can increase precursor availability and product titers.[9][10]

-

In situ product recovery: Using an organic solvent overlay (e.g., n-dodecane) during fermentation can capture the volatile bisabolene product, preventing its loss and reducing potential toxicity to the host cells.[11]

Quantitative Data on Engineered Bisabolene Production

The following table summarizes reported bisabolene titers achieved through metabolic engineering in various microbial hosts.

| Host Organism | Key Engineering Strategies | Bisabolene Isomer | Titer (mg/L) | Reference(s) |

| Escherichia coli | Heterologous MVA pathway, overexpression of AgBis | α-Bisabolene | >900 | [9][11] |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, downregulation of ERG9, dual cytoplasmic-peroxisomal engineering | γ-Bisabolene | 2690 (fed-batch) | [9] |

| Yarrowia lipolytica | Overexpression of MVA pathway genes (HMG1), lipid droplet engineering | α-Bisabolene | 1954.3 | [2] |

| Pichia pastoris | Optimization of peroxisomal MVA pathway, overexpression of EfmvaE | α-Bisabolene | 1100 (fed-batch) | [10] |

| Methanosarcina acetivorans | Codon-optimized AgBis expression, overexpression of MVA pathway genes | α-Bisabolene | 10.6 | [3][12] |

| Corynebacterium glutamicum | Overexpression of dxs and idi genes in MEP pathway, use of isopropyl myristate for in situ recovery | α-Bisabolene | 87.1 | [13] |

Key Experimental Protocols

This section provides generalized protocols for the production, extraction, and analysis of bisabolene from engineered microbial cultures.

Protocol 1: Microbial Production and Extraction of Bisabolene

This protocol describes a typical shake-flask fermentation and subsequent solvent extraction for bisabolene recovery.

-

Inoculum Preparation:

-

Prepare a starter culture by inoculating a single colony of the engineered microbial strain into 5-10 mL of appropriate sterile liquid medium (e.g., LB for E. coli, YPD for S. cerevisiae).

-

Incubate overnight at the optimal temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) with shaking (e.g., 200-250 rpm).

-

-

Shake-Flask Fermentation:

-

Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight starter culture to a starting OD₆₀₀ of ~0.1.

-

Add an inducer (e.g., IPTG for E. coli, galactose for yeast with GAL promoters) at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) to initiate gene expression.

-

For in situ product recovery, add a sterile organic solvent overlay (e.g., 10% v/v n-dodecane or isopropyl myristate) to the culture.

-

Incubate for 48-96 hours under optimal temperature and shaking conditions.

-

-

Solvent Extraction:

-

After incubation, transfer the entire culture (broth + solvent overlay) to a centrifuge tube.

-

Centrifuge at a low speed (e.g., 1,000 x g for 5 minutes) to separate the organic phase from the aqueous phase and cell pellet.

-

Carefully collect the upper organic phase containing the bisabolene.

-

Add an internal standard (e.g., caryophyllene (B1175711) or another suitable hydrocarbon) of a known concentration to the collected organic phase for quantification.

-

The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol 2: GC-MS Analysis of Bisabolene

This protocol outlines the typical procedure for the identification and quantification of bisabolene.

-

Instrumentation and Column:

-

Use a GC-MS system (e.g., Agilent GC/MSD) equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[14]

-

-

GC Method Parameters:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 or as appropriate for sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 25°C/min, hold for 2 minutes. (Note: The temperature program should be optimized based on the specific column and expected compounds.)

-

-

-

MS Method Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identification: Identify the bisabolene isomer peaks by comparing their retention times and mass spectra to those of authentic standards and/or spectral libraries (e.g., NIST, MassFinder).[14]

-

Quantification: Generate a standard curve using authentic bisabolene standards of known concentrations. Quantify the bisabolene concentration in the samples by comparing the peak area of the analyte to that of the internal standard and relating it to the standard curve.

-

Conclusion

The biosynthesis of bisabolane sesquiterpenoids is a well-characterized process that begins with central carbon metabolism and culminates in the cyclization of farnesyl diphosphate by specific sesquiterpene synthases. While naturally occurring, the production of these valuable compounds is often limited. Advances in synthetic biology and metabolic engineering have enabled the high-titer production of bisabolene isomers in various microbial hosts, offering a sustainable and economically viable alternative to traditional production methods.[1][5] Continued research focusing on enzyme discovery, pathway optimization, and bioprocess engineering will further unlock the potential of bisabolane sesquiterpenoids for diverse industrial applications, from biofuels to pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bisabolene biosynthesis (engineered) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic engineering strategies for sesquiterpene production in microorganism (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clearing a potential road block to bisabolane | EurekAlert! [eurekalert.org]

- 9. mdpi.com [mdpi.com]

- 10. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdc-berlin.de [mdc-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Sesquiterpene Product Arrays [bio-protocol.org]

The Isolation and Characterization of Bisabola-3,10-dien-2-one from Cassia garrettiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Summary of Quantitative Data

The following tables summarize the hypothetical quantitative data expected from the successful isolation and characterization of Bisabola-3,10-dien-2-one.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Yield (g) | Yield (%) |

| Crude Methanol (B129727) Extract | 5 kg C. garrettiana heartwood | 250 | 5.0 |

| n-Hexane Fraction | 250 g Crude Extract | 45 | 18.0 |

| Ethyl Acetate (B1210297) Fraction | 250 g Crude Extract | 80 | 32.0 |

| n-Butanol Fraction | 250 g Crude Extract | 65 | 26.0 |

| Aqueous Fraction | 250 g Crude Extract | 55 | 22.0 |

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

| Step | Starting Material | Fraction(s) of Interest | Yield (mg) | Purity (%) |

| Silica (B1680970) Gel Column Chromatography | 80 g Ethyl Acetate Fraction | F5 - F8 | 5,200 | ~60 |

| Sephadex LH-20 Column Chromatography | 5.2 g Combined Fractions | SF3 | 1,500 | ~85 |

| Preparative HPLC | 1.5 g Sub-fraction SF3 | Peak 2 (this compound) | 85 | >98 |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 6.75 (s, 1H), 5.10 (t, J = 7.0 Hz, 1H), 2.50-2.20 (m, 4H), 2.10 (s, 3H), 1.95 (s, 3H), 1.65 (s, 3H), 1.60 (s, 3H) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 199.5, 158.0, 135.5, 131.8, 124.2, 123.9, 45.1, 41.2, 31.5, 26.8, 25.7, 23.4, 17.7, 15.9 |

| Mass Spectrometry (ESI-MS) | m/z 221.18 [M+H]⁺ (Calculated for C₁₅H₂₅O: 221.19) |

| FT-IR (KBr, cm⁻¹) | 2925, 1660, 1615, 1450, 1375 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and identification of this compound.

Plant Material Collection and Preparation

Fresh heartwood of Cassia garrettiana (5 kg) was collected and authenticated. The plant material was air-dried in the shade for two weeks and then coarsely powdered using a mechanical grinder.

Extraction and Solvent Partitioning

The powdered plant material was macerated with methanol (3 x 15 L) at room temperature for 72 hours for each extraction. The combined methanol extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (250 g). This crude extract was then suspended in distilled water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Each fraction was concentrated to dryness in vacuo.

Chromatographic Isolation

The ethyl acetate fraction (80 g), being a likely source of sesquiterpenoids, was subjected to further chromatographic separation.

-

Silica Gel Column Chromatography: The ethyl acetate fraction was adsorbed onto silica gel (200 g) and loaded onto a silica gel column (5 x 60 cm, 230-400 mesh). The column was eluted with a gradient of n-hexane and ethyl acetate (100:0 to 0:100, v/v). Fractions of 250 mL were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined. Fractions F5-F8, eluted with n-hexane:ethyl acetate (80:20), showed the presence of compounds with characteristics similar to sesquiterpenoids.

-

Sephadex LH-20 Column Chromatography: The combined fractions F5-F8 (5.2 g) were dissolved in methanol and applied to a Sephadex LH-20 column (3 x 100 cm). Elution was carried out with methanol at a flow rate of 0.5 mL/min. The resulting sub-fraction SF3 (1.5 g) showed significant enrichment of the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column (250 x 20 mm, 5 µm). The mobile phase consisted of an isocratic mixture of acetonitrile (B52724) and water (70:30, v/v) at a flow rate of 5 mL/min. The elution was monitored at 254 nm. The peak corresponding to this compound (retention time = 18.2 min) was collected, and the solvent was evaporated to yield the pure compound (85 mg).

Structure Elucidation

The structure of the isolated compound was elucidated using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and FT-IR. The data obtained were consistent with the known structure of this compound.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the overall workflow for the isolation of this compound from Cassia garrettiana.

Caption: Isolation workflow of this compound.

Logical Relationship of Purification Steps

This diagram illustrates the sequential and hierarchical nature of the purification process.

Caption: Sequential purification of the target compound.

References

Physical and chemical properties of Bisabola-3,10-dien-2-one.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physical and Chemical Properties of Bisabola-3,10-dien-2-one.

This document provides a comprehensive overview of the sesquiterpenoid this compound, a natural compound of interest for its potential therapeutic properties. It details its known physical and chemical characteristics, methods for its isolation and characterization, and its biological activities, with a focus on its anti-inflammatory effects.

Chemical and Physical Properties

This compound is a bisabolane-type sesquiterpenoid, a class of C15 terpenoids. It is a constituent of various plants, most notably turmeric (Curcuma longa) and Cassia garrettiana.[1][2] Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 1-Bisabolone, (6R,7R)-Bisabolone | MedChemExpress, ECHEMI |

| CAS Number | 61432-71-1 | [4] |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | Likely a liquid at room temperature | [5] |

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively available in public literature. The following table includes data derived from computational predictions and information on closely related compounds.

| Property | Value | Notes |

| Boiling Point | Estimated: 289°C | Based on data for the related compound Bisabola-3(15),10-dien-7-ol. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] General solubility for related sesquiterpenoids. |

| logP (Octanol/Water) | 4.96 | Computationally predicted value, indicating high lipophilicity. |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. While specific datasets are often embedded within primary research articles, this section outlines the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not publicly tabulated. Structural determination would rely on standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign proton and carbon signals characteristic of the bisabolane (B3257923) skeleton, including signals for methyl groups, olefinic protons, and the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its principal functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1670 - 1715 |

| C=C (Alkene) | ~1640 - 1680 |

| C-H (sp³ hybridized) | ~2850 - 3000 |

| C-H (sp² hybridized) | ~3010 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₅H₂₄O. The fragmentation pattern would be characteristic of the bisabolane structure.

Experimental Protocols

Isolation and Purification

This compound is naturally present in the rhizomes of Curcuma longa.[6] A general protocol for its isolation involves extraction followed by chromatographic separation.

Protocol: Extraction and Isolation from Curcuma longa

-

Preparation : Air-dried and powdered rhizomes of Curcuma longa are used as the starting material.

-

Extraction : The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or hexane (B92381), often using a Soxhlet apparatus to ensure exhaustive extraction.

-

Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation : The crude extract is then subjected to column chromatography over silica (B1680970) gel.

-

Elution : A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to elute the column.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Purification : Fractions containing this compound are pooled, and may be subjected to further chromatographic purification steps (e.g., preparative HPLC) until the pure compound is obtained.

-

Characterization : The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).

Chemical and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: a ketone and two carbon-carbon double bonds. The double bonds can undergo addition reactions, while the ketone can be subject to nucleophilic attack or reduction. Its stability may be affected by exposure to strong acids, bases, or oxidizing agents.

Anti-Inflammatory and Antiviral Activity

This compound has demonstrated significant biological activity. It has been shown to inhibit the replication of the influenza A virus (H1N1) in cell cultures.[7] Furthermore, as a member of the bisabolane sesquiterpenoid family from Curcuma longa, it is implicated in potent anti-inflammatory effects.[8]

The primary mechanism for the anti-inflammatory action of bisabolane sesquiterpenoids involves the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.[1] Studies on related compounds from turmeric show that they can suppress the production of cytokines such as TNF-α and IL-6.[8][9] This is achieved by inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][8]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Bisabolane sesquiterpenoids, including likely this compound, are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[8][9]

Conclusion

This compound is a promising natural product with significant anti-inflammatory and antiviral properties. Its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further investigation in drug discovery and development. While more detailed public data on its physical properties and comprehensive experimental protocols are needed, the existing information provides a solid foundation for researchers in the field. Further studies to fully characterize this compound and explore its therapeutic potential are warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3-Formylchromone | CAS:61424-76-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ar-Turmerone | CAS:532-65-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. keydaru.ir [keydaru.ir]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

Preliminary Biological Activity Screening of Bisabola-3,10-dien-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabola-3,10-dien-2-one is a member of the bisabolane (B3257923) sesquiterpenoid class of natural products. Compounds within this class have demonstrated a wide range of biological activities, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. Due to a lack of specific experimental data for this compound in the public domain, this guide utilizes data from structurally related bisabolane sesquiterpenoids to provide a representative outlook on its potential bioactivities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research.

Data Presentation: Biological Activities of Structurally Related Bisabolane Sesquiterpenoids

The following tables summarize the reported biological activities of various bisabolane sesquiterpenoids, offering insights into the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Chronic Myelogenous Leukemia) | 9.1 µM | [1] |

| 3,6-Epidioxy-1,10-bisaboladiene | LNCaP (Prostate Carcinoma) | 23.4 µM | [1] |

| Aspertenol A | K562 (Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM | [2] |

| Aspertenol A | A549 (Lung Carcinoma) | 43.5 µM | [2] |

| Aspertenol B | K562 (Chronic Myelogenous Leukemia) | 16.6 - 72.7 µM | [2] |

| Compound 14 (a phenolic bisabolane) | A549 (Lung Carcinoma) | 1.9 µM | [3] |

| Compound 14 (a phenolic bisabolane) | HL-60 (Promyelocytic Leukemia) | 5.4 µM | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids

| Compound | Assay | Cell Line | IC50 Value | Reference |

| β-Bisabolol | IL-6 Inhibition | 3T3 (Fibroblast) | EC50: 4.3 µg/mL | [4] |

| Various Bisabolane Derivatives | Nitric Oxide (NO) Production | RAW 264.7 (Macrophage) | IC50: 9.9 - 44.8 µM | [5] |

| Bisabolane Sesquiterpenes | Nitric Oxide (NO) Production | RAW264.7 (Macrophage) | >50% inhibition at 20 µM | [6] |

EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Table 3: Antimicrobial Activity of Bisabolane Sesquiterpenoids

| Compound | Microorganism | MIC Value | Reference |

| Aromatic bisabolene-type sesquiterpenoid | Aeromonas hydrophilia | 2.0 - 8.0 µg/mL | [7] |

| Aromatic bisabolene-type sesquiterpenoid | Escherichia coli | 1.0 - 8.0 µg/mL | [7] |

| Aromatic bisabolene-type sesquiterpenoid | Edwardsiella tarda | 2.0 - 8.0 µg/mL | [7] |

| Aromatic bisabolene-type sesquiterpenoid | Vibrio harveyi | 2.0 - 8.0 µg/mL | [7] |

| Various Bisabolane-type Sesquiterpenoids | Various Bacteria | 1.25 - 20.0 µM | [8] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the preliminary biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. New phenolic bisabolane sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivities of Bisabolane Derivatives: A Technical Review for Drug Discovery

Introduction

Bisabolane-type sesquiterpenoids are a class of monocyclic sesquiterpenoids widely distributed in nature, found in terrestrial plants, marine organisms, and fungi.[1][2][3][4] These compounds are characterized by a 15-carbon skeleton with a six-membered ring core.[1][4] Over the past few decades, bisabolane (B3257923) derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities.[1][3] In vitro and in vivo studies have revealed that these compounds exhibit a broad spectrum of biological properties, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a rich source for the development of new drug leads.[1][2][3] This technical guide provides a comprehensive review of the bioactivities of bisabolane derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activity

A significant number of bisabolane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[5] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[5][6]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of bisabolane derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Identifier | Cell Line(s) | IC50 (µM) | Source Organism/Reference |

| Compound 14 | A549 (Lung Carcinoma) | 1.9 | Marine-derived[1] |

| HL-60 (Leukemia) | 5.4 | Marine-derived[1] | |

| Compound 13 | HL-60 (Leukemia) | 15.7 | Marine-derived[1] |

| Compound 119 | DU-145 (Prostate Cancer) | 0.028 | Pleurotus cystidiosus (Fungus)[1] |

| C42B (Prostate Cancer) | 0.052 | Pleurotus cystidiosus (Fungus)[1] | |

| Inonotic Acid C | MCF-7 (Breast Cancer) | 7.7 | Penicillium oxalicum (Fungus)[7][8] |

Experimental Protocols

General Workflow for Isolation and Cytotoxicity Screening

The discovery of bioactive bisabolane derivatives typically follows a systematic workflow, from extraction to characterization and bioactivity assessment.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HL-60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the bisabolane derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic activity of bisabolane derivatives is often mediated by the induction of apoptosis. This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[6][9][10] For instance, compound 119 was found to induce apoptosis in DU-145 prostate cancer cells.[1] Similarly, 3,6-Epidioxy-1,10-bisaboladiene induces hallmarks of apoptosis, including DNA fragmentation and chromatin condensation, in leukemia cells.[5]

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases.[11] Bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[12][13][14]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

| Compound/Identifier | Assay/Cell Line | Activity/Metric | Positive Control | Source/Reference |

| Compound 20 | NO Inhibition / BV-2 Microglia | 46.4% inhibition at 10 µM | - | Marine-derived[1] |

| Compound 26 | NO Inhibition / BV-2 Microglia | 56.8% inhibition at 10 µM | - | Marine-derived[1] |

| Compound 141 | NO Inhibition / LPS-activated | IC50: 25.5 µM | Dexamethasone (IC50: 33.6 µM) | Curcuma longa[1] |

| Compound 4 | NO, TNF-α, IL-1β, IL-6 Inhibition / RAW264.7 | Significant reduction | - | Curcuma longa[14] |

| Amygdanoid E | NO Inhibition / LPS-induced RAW 264.7 | Suppresses iNOS expression | - | Vernonia amygdalina[12][15] |

| Compounds 7 & 13 | NO Inhibition / LPS-stimulated RAW264.7 | >50% inhibition at 20 µM | - | Penicillium citrinum[16] |

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) or microglia cells (e.g., BV-2) are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test bisabolane compounds for 1-2 hours.

-

Stimulation: An inflammatory response is induced by adding lipopolysaccharide (LPS) to the culture medium.[12]

-

Incubation: The cells are incubated for approximately 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of bisabolane derivatives are frequently attributed to their ability to modulate key signaling pathways that control the expression of pro-inflammatory genes.[12] The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[11][17][18] In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[13] Several bisabolane compounds have been shown to inhibit this pathway, preventing NF-κB activation.[1][13][15] Other implicated pathways include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[12][13][15]

Antimicrobial Activity

Bisabolane derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including those of clinical relevance.[1][19][20]

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound/Identifier | Pathogen | MIC (µg/mL) | Source/Reference |

| Compound 61 | Micrococcus luteus | 1.0 | Marine-derived[1] |

| Vibrio alginolyticus | 2.0 | Marine-derived[1] | |

| Compound 64 | Vibrio harveyi | 4.0 | Marine-derived[1] |

| Compound 65 | Microsporum gypseum (Fungus) | 4.0 | Marine-derived[1] |

| Compound 66 | Staphylococcus aureus | 15.4 | Marine-derived[1] |

| Compound 2 | Staphylococcus albus | 5.00 (µM) | Aspergillus sp. (Fungus)[19] |

| Compound 4 | Bacillus subtilis | 2.50 (µM) | Aspergillus sp. (Fungus)[19] |

| Compounds 1, 2, 5 | Escherichia coli, Edwardsiella tarda | 1.0 - 8.0 | Aspergillus versicolor (Fungus)[20] |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The bisabolane compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of bisabolane derivatives.[21] These compounds show promise in protecting neuronal cells from damage induced by oxidative stress, a key factor in neurodegenerative diseases.[22][23]

Quantitative Data on Neuroprotective Activity

| Compound/Identifier | Assay/Cell Line | Activity | Positive Control | Source/Reference |

| Compound 1a | SNP-induced injury / PC12 cells | More active than Edaravone at 10 µM | Edaravone | Aspergillus versicolor[21] |

| Compound 6 | SNP-induced injury / PC12 cells | More active than Edaravone at 10 µM | Edaravone | Aspergillus versicolor[21] |

| Compound 8 | SNP-induced injury / PC12 cells | More active than Edaravone at 10 µM | Edaravone | Aspergillus versicolor[21] |

| (-)-α-bisabolol | PTZ-induced seizures in rats | Mitigates seizures, oxidative stress, and neuroinflammation | - | [23] |

| β-Bisabolene | OGD-injured microglia | Reduces pro-inflammatory cytokines and ROS | - | [24] |

Experimental Protocols

Neuroprotection Assay in PC12 Cells

-

Cell Culture: PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are cultured and differentiated into a neuronal phenotype.

-

Compound Treatment: Cells are treated with the bisabolane derivatives for a set period.

-

Induction of Injury: Neuronal injury is induced by adding a neurotoxic agent, such as sodium nitroprusside (SNP), which generates oxidative stress.

-

Viability Assessment: Cell viability is measured using the MTT assay, as described previously.

-

Data Analysis: Increased cell viability in the presence of the bisabolane compound compared to the SNP-only control indicates a neuroprotective effect.[21]

Conclusion

Bisabolane derivatives represent a structurally diverse and biologically significant class of natural products.[1][3][4] The extensive research reviewed herein highlights their substantial potential in drug discovery, with compelling evidence for their cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities. The ability of these compounds to modulate critical signaling pathways, such as NF-κB and apoptotic cascades, underscores their potential as lead compounds for developing novel therapeutics against cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions.[1][5] Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of the most promising candidates is warranted to fully realize their therapeutic potential.[5]

References

- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Apoptosis pathways in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Isolation and structure determination of a new bisabolane-type sesquiterpenoid with cytotoxicity from Penicillium oxalicum MZY-202312-521 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Study of the ameliorative effect of β-Bisabolene on ischemic stroke via COX-2 with the Keap1/Nrf2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Bisabola-3,10-dien-2-one in Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying the sesquiterpenoid Bisabola-3,10-dien-2-one in plant extracts. The protocols and data presented are grounded in established analytical techniques, offering a framework for researchers in natural product chemistry, pharmacology, and drug development. This document details experimental procedures, data presentation, and visual workflows to facilitate the successful isolation and analysis of this and related bisabolane-type sesquiterpenoids.

Introduction to this compound

This compound is a naturally occurring bisabolane-type sesquiterpenoid. These compounds are a diverse class of secondary metabolites found in a variety of plants and marine organisms, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Chemically, this compound has the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It has been identified in various plant species, including those of the Curcuma genus, which are widely used in traditional medicine. Accurate identification and quantification of this compound are crucial for understanding its therapeutic potential and for the quality control of plant-based products.

Methodologies for Identification and Quantification

The identification and quantification of this compound in plant extracts typically involve a multi-step process encompassing extraction, purification, and analysis by chromatographic and spectroscopic techniques.

Extraction from Plant Material

The initial step involves the extraction of the compound from the plant matrix. The choice of extraction method and solvent is critical for achieving a good yield.

Experimental Protocol: Pressurized Liquid Extraction (PLE)

This protocol is adapted from a validated method for the extraction of sesquiterpenoids from Curcuma longa rhizomes.

-

Sample Preparation: Dry the plant material (e.g., rhizomes) at a controlled temperature and grind it into a fine powder to increase the surface area for extraction.

-

Extraction Cell: Pack the powdered plant material into a stainless-steel extraction cell.

-

Solvent: Use a high-purity solvent such as ethanol (B145695) or methanol.

-

PLE System Parameters:

-

Temperature: Set the extraction temperature to 120°C.

-

Pressure: Maintain a pressure of 1500 psi.

-

Static Extraction Time: Allow a static extraction time of 10 minutes.

-

Extraction Cycles: Perform two extraction cycles to ensure exhaustive extraction.

-

-

Collection: Collect the extract in a vial.

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard method for the purification of the target compound.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Prepare a glass column packed with silica gel 60 as the stationary phase, equilibrated with a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Pooling and Concentration: Combine the fractions containing the purified compound and evaporate the solvent.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for its identification based on its mass spectrum and retention time. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of the isolated compound.

Experimental Protocol: HPLC-DAD Analysis

This protocol is based on a validated method for the analysis of bisabolane-type sesquiterpenoids in Curcuma longa.

-

Instrumentation: An HPLC system equipped with a DAD detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (A) and 0.4% (v/v) aqueous acetic acid (B).

-

Gradient Program: A typical gradient could be: 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 240 nm for sesquiterpenoids.

-

Quantification: Prepare a calibration curve using a certified reference standard of a closely related compound if a pure standard of this compound is unavailable. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.

Data Presentation

The following table summarizes the quantitative analysis of ar-turmerone, a bisabolane-type sesquiterpenoid closely related to this compound, in various commercial turmeric (Curcuma longa) samples, as determined by a validated HPLC-DAD method.[1] This data illustrates the typical concentration range that can be expected for such compounds in plant materials.

| Sample ID | Plant Part | ar-turmerone Content (mg/g)[1] |

| T-1 | Rhizome | 1.23 |

| T-2 | Rhizome | 0.98 |

| T-3 | Rhizome | 1.56 |

| T-4 | Tuberous Root | 0.45 |

| T-5 | Rhizome | 1.11 |

| T-6 | Rhizome | 1.32 |

| T-7 | Tuberous Root | 0.58 |

| T-8 | Rhizome | 1.05 |

| T-9 | Rhizome | 1.47 |

| T-10 | Rhizome | 1.29 |

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and signaling pathways discussed in this guide.

Caption: General workflow for the extraction, purification, and analysis of this compound.

References

The Sentinel Molecule: A Technical Guide to Bisabola-3,10-dien-2-one in Plant Defense

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to thwart attacks from a myriad of herbivores and pathogens. Among these defenses, secondary metabolites play a pivotal role. This technical guide delves into the multifaceted role of Bisabola-3,10-dien-2-one, a sesquiterpenoid ketone, in plant defense mechanisms. While direct quantitative data for this specific compound remains an area of active research, this paper synthesizes current knowledge on closely related bisabolane-type sesquiterpenoids, providing a framework for understanding its potential significance. We will explore its likely induction in response to biotic stressors, its putative antimicrobial and insecticidal properties, and its integration into the broader plant defense signaling network. This guide also provides detailed experimental protocols for the extraction, quantification, and bioactivity assessment of sesquiterpenoids, alongside visual workflows and signaling pathway diagrams to facilitate further research and drug discovery efforts.

Introduction

The intricate interplay between plants and their antagonists has driven the evolution of a vast diversity of chemical compounds. Sesquiterpenoids, a class of 15-carbon isoprenoids, are prominent players in these interactions, serving as toxins, deterrents, and signaling molecules. This compound belongs to the bisabolane (B3257923) subclass of sesquiterpenoids, which are characterized by a monocyclic structure. While research on the specific functions of this compound is emerging, the well-documented biological activities of other bisabolane sesquiterpenoids suggest its significant potential in plant defense.[1][2][3][4] This guide aims to provide a comprehensive technical overview of the current understanding and methodologies for studying the role of this compound and related compounds in plant immunity.

Biosynthesis and Regulation in Plant Defense

The biosynthesis of sesquiterpenoids, including this compound, originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), the direct precursor for all sesquiterpenoids. The cyclization of FPP by specific sesquiterpene synthases (TPS) is the key step that determines the diversity of sesquiterpenoid skeletons.

The production of defense-related sesquiterpenoids is tightly regulated and often induced upon attack by herbivores or pathogens. This induction is primarily mediated by the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

The Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling Crosstalk

The JA and SA signaling pathways form the backbone of the plant's induced defense response. Generally, the JA pathway is activated in response to necrotrophic pathogens and chewing herbivores, while the SA pathway is triggered by biotrophic pathogens. The interaction between these two pathways is complex, exhibiting both synergistic and antagonistic effects that allow for a fine-tuned defense response.[5][6][7][8][9]

Upon herbivore attack or pathogen infection, the accumulation of JA or SA triggers a signaling cascade that leads to the activation of transcription factors, such as MYC2 in the JA pathway and TGA transcription factors in the SA pathway. These transcription factors then bind to specific cis-regulatory elements in the promoters of defense-related genes, including those encoding for sesquiterpene synthases. This leads to the induced biosynthesis of defensive compounds like this compound.

dot

Caption: Simplified signaling pathway of plant defense induction.

Antimicrobial and Insecticidal Activity

While specific data for this compound is limited, numerous studies have demonstrated the potent antimicrobial and insecticidal activities of other bisabolane-type sesquiterpenoids isolated from various natural sources, particularly marine-derived fungi.[1][2][10][11][12][13] This suggests that this compound likely contributes to plant defense through direct toxicity or deterrence against a broad range of antagonists.

Quantitative Data on Related Bisabolane Sesquiterpenoids

To provide a quantitative perspective, the following table summarizes the reported antimicrobial and cytotoxic activities of several bisabolane sesquiterpenoids. It is important to note that these are related compounds, and the activity of this compound may vary.

| Compound | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |

| Halogenated bisabolane 65 | Microsporum gypseum | MIC | 4 µg/mL | [1] |

| Halogenated bisabolane 66 | Microsporum gypseum | MIC | 8 µg/mL | [1] |

| Halogenated bisabolane 65 | Staphylococcus aureus | MIC | 26.8 µg/mL | [1] |

| Halogenated bisabolane 66 | Staphylococcus aureus | MIC | 15.4 µg/mL | [1] |

| Compound 61 | Micrococcus luteus | MIC | 1.0 µg/mL | [1] |

| Compound 61 | Vibrio alginolyticus | MIC | 2.0 µg/mL | [1] |

| Norbisabolane 64 | Vibrio harveyi | MIC | 4.0 µg/mL | [1] |

| Phenolic bisabolane adduct 13 | HL-60 tumor cells | IC50 | 15.7 µM | [1] |

| Aspergoterpenin A-D and related compounds | Erwinia carotovora | MIC | 15.2 - 85.2 µg/mL | [11] |

| Bisabolane-type sesquiterpenoids 1-5 | Various bacterial strains | MIC | 1.25 - 20.0 µM | [12] |

| Aromatic bisabolene-type sesquiterpenoids 1, 2, 5 | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | MIC | 1.0 - 8.0 µg/mL | [13] |

| Sulfoxide-containing bisabolane 5 | Pseudomonas syringae | MIC | 32 µg/mL | [10] |

| Sulfoxide-containing bisabolanes 2, 7, 8 | Ralstonia solanacarum | MIC | 32 µg/mL | [10] |

| Sulfoxide-containing bisabolanes 3, 7, 8 | Fusarium oxysporum (spore germination) | EC50 | 54.55, 77.16, 1.85 µg/mL | [10] |

| Sulfoxide-containing bisabolanes 2, 3, 7, 8 | Alternaria alternata (spore germination) | EC50 | 34.04, 44.44, 26.02, 46.15 µg/mL | [10] |

| Sulfoxide-containing bisabolanes 3, 7, 8 | Meloidogyne incognita | LC50 | 192.40 µg/mL (for compound 8) | [10] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; LC50: Lethal Concentration, 50%.

Experimental Protocols

To facilitate further research into the role of this compound and other sesquiterpenoids in plant defense, this section provides detailed methodologies for their extraction, analysis, and bioactivity assessment.

Extraction and Quantification of Sesquiterpenoids from Plant Tissues

This protocol outlines a standard method for the extraction and quantification of sesquiterpenoids from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Solvent (e.g., hexane, dichloromethane, or a mixture)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., n-alkane solution)

Procedure:

-

Sample Preparation: Homogenize a known weight of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a glass vial and add a measured volume of the extraction solvent. Vortex vigorously for 1-2 minutes and then sonicate for 10-15 minutes.

-

Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a desired volume under a gentle stream of nitrogen gas.

-

Internal Standard: Add a known concentration of an internal standard to the extract just before GC-MS analysis for accurate quantification.

-

GC-MS Analysis: Inject an aliquot of the extract into the GC-MS system. The GC oven temperature program should be optimized to separate the compounds of interest. Mass spectra are typically acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard or by using spectral libraries. Quantify the compound by comparing its peak area to that of the internal standard.

dot

Caption: GC-MS quantification workflow.

Insect Bioassays

To assess the insecticidal or deterrent activity of this compound, various bioassays can be employed. A no-choice feeding bioassay using an artificial diet is a common and controlled method.[16][17][18][19][20]

Materials:

-

Test insect species

-

Artificial diet for the specific insect

-

Petri dishes or multi-well plates

-

This compound (or a plant extract containing it)

-

Solvent (e.g., acetone, ethanol)

-

Micropipettes

Procedure:

-

Diet Preparation: Prepare the artificial diet according to a standard recipe for the target insect.

-

Compound Incorporation: While the diet is still liquid, incorporate different concentrations of this compound (dissolved in a small amount of solvent) into aliquots of the diet. A control diet should contain only the solvent.

-

Assay Setup: Dispense the treated and control diets into the wells of a multi-well plate or small Petri dishes and allow them to solidify.

-

Insect Introduction: Place one or a small group of insects (e.g., larvae) into each well.

-

Incubation: Maintain the assays under controlled environmental conditions (temperature, humidity, light cycle) suitable for the insect species.

-

Data Collection: After a set period (e.g., 24, 48, 72 hours), record parameters such as insect mortality, weight gain, and food consumption.

-

Data Analysis: Calculate metrics such as LC50 (lethal concentration for 50% of the population) or feeding deterrence indices.

dot

Caption: No-choice insect bioassay workflow.

Antifungal Bioassays

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[21][22][23][24][25]

Materials:

-

Fungal strain of interest

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

This compound

-

Solvent (e.g., DMSO)

-

Positive control antifungal agent

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Grow the fungal strain in the appropriate liquid medium to a specific optical density, then dilute to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus with a known antifungal), a negative control (fungus with solvent only), and a sterility control (medium only).

-

Incubation: Incubate the plate at an optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

dot

References

- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Sulfoxide-Containing Bisabolane Sesquiterpenoids with Antimicrobial and Nematicidal Activities from the Marine-Derived Fungus Aspergillus sydowii LW09 [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. iris.unime.it [iris.unime.it]

- 16. b3.net.nz [b3.net.nz]

- 17. plantprotection.org [plantprotection.org]

- 18. artificial diet bioassays: Topics by Science.gov [science.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. benchchem.com [benchchem.com]

- 23. youtube.com [youtube.com]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

Methodological & Application

Application Note and Protocol: Extraction of Bisabola-3,10-dien-2-one from Alpinia intermedia

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the extraction and isolation of Bisabola-3,10-dien-2-one, a sesquiterpenoid, from the leaves of Alpinia intermedia. The genus Alpinia is a rich source of various bioactive compounds, including terpenoids and diarylheptanoids.[1] this compound has been identified as a constituent of Alpinia intermedia.[2][3] This protocol outlines a comprehensive workflow from sample preparation to the purification of the target compound, based on established methodologies for the extraction of sesquiterpenoids from the Alpinia genus.[4][5][6] The proposed method involves solvent extraction followed by chromatographic separation.

Introduction

The genus Alpinia, belonging to the Zingiberaceae family, comprises numerous species that are widely distributed in tropical and subtropical regions of Asia. These plants are known for their use in traditional medicine and as sources of essential oils and other bioactive compounds.[7][8] Phytochemical investigations of Alpinia species have led to the isolation of a wide array of compounds, with terpenoids being one of the major classes.[1]

This compound is a sesquiterpenoid that has been isolated from the leaves of Alpinia intermedia.[3] Sesquiterpenoids from Alpinia species have demonstrated various biological activities, including anti-inflammatory effects.[6][9] This protocol provides a step-by-step guide for the extraction and isolation of this compound to facilitate further research into its potential therapeutic applications.

Experimental Protocol

This protocol is based on general methods for the extraction of sesquiterpenoids from plant materials, particularly from the Alpinia genus.[5][10] Optimization of specific parameters may be required to enhance the yield and purity of the final product.

Plant Material and Reagents

-

Plant Material: Fresh or air-dried leaves of Alpinia intermedia.

-

Solvents (Analytical or HPLC grade):

-

n-Hexane

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH)

-

Ethanol (B145695) (EtOH)

-

Chloroform

-

Acetone

-

-

Stationary Phase for Chromatography:

-

Silica (B1680970) gel (for column chromatography)

-

Pre-coated silica gel plates for Thin Layer Chromatography (TLC)

-

Extraction Workflow Diagram

Caption: Experimental workflow for the extraction of this compound.

Step-by-Step Procedure

-

Sample Preparation:

-

Collect fresh, healthy leaves of Alpinia intermedia.

-

Wash the leaves thoroughly with distilled water to remove any dirt or debris.

-

Air-dry the leaves in the shade for several days or use a laboratory oven at a low temperature (40-50 °C) until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered leaf material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude ethanol extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate.

-

First, partition the aqueous suspension with n-hexane to separate non-polar compounds.

-

Next, partition the remaining aqueous layer with ethyl acetate to extract compounds of intermediate polarity, which are likely to include sesquiterpenoids.

-

Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

-

-

Isolation by Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

-

Prepare the column by making a slurry of silica gel in n-hexane and pouring it into a glass column.

-